molecular formula C18H19N3O5S B2960278 N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260944-96-4

N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2960278
CAS No.: 1260944-96-4
M. Wt: 389.43
InChI Key: ZBICWNARCNXFSG-UHFFFAOYSA-N
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Description

The compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a 2-methoxyphenyl group and at position 1 with an N-(2-methoxyethyl)acetamide side chain. This structure combines a heterocyclic dione system with methoxy and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 2-methoxyethyl group may enhance solubility, while the aromatic methoxy substituent could influence binding affinity through hydrophobic or π-π interactions .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-25-9-8-19-15(22)11-20-13-7-10-27-16(13)17(23)21(18(20)24)12-5-3-4-6-14(12)26-2/h3-7,10H,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBICWNARCNXFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidines are known to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
  • Antioxidant Properties : Certain derivatives have shown the ability to scavenge free radicals, suggesting a role in mitigating oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways.

Biological Activity Data

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Screening :
    A study conducted on multicellular spheroids demonstrated the anticancer potential of this compound. The compound showed significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The study highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy .
  • Mechanistic Insights :
    Further investigations into the mechanisms revealed that the compound affects cell cycle progression and induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

Target Compound
  • Core: Thieno[3,2-d]pyrimidine-2,4-dione.
  • Substituents :
    • Position 3: 2-Methoxyphenyl.
    • Position 1: N-(2-methoxyethyl)acetamide.
  • Key Functional Groups : Two methoxy groups, acetamide linkage, and a dione system.
Analog 1: 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide ()
  • Core: Thieno[2,3-d]pyrimidin-4-one.
  • Substituents :
    • Position 2: Sulfanyl-acetamide.
    • Position 3: Ethyl and methyl groups.
  • Key Differences: Sulfur atom position in the thieno ring (2,3-d vs. 3,2-d), ethyl/methyl substituents instead of methoxy groups. This may reduce polarity compared to the target compound .
Analog 2: N-(3,4-Dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide ()
  • Core : Pyrido[2,3-d]pyrimidine-2,4-dione.
  • Substituents :
    • Position 3: N-(3,4-dimethoxyphenyl)acetamide.
    • Position 6: Ethyl and methoxy groups.
  • Key Differences: Replacement of thieno with pyrido ring introduces a nitrogen atom, altering electronic properties. Additional ethyl group increases lipophilicity .
Analog 3: 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamide Derivatives ()
  • Core: Thiazolidinedione linked to methoxyphenoxy-acetamide.
  • Substituents : Varied N-substituents (e.g., nitro phenyl).
  • Key Differences: Thiazolidinedione moiety replaces thieno-pyrimidine, which is associated with hypoglycemic activity. The methoxyphenoxy group may enhance π-stacking .

Physicochemical Properties

Compound Core Structure Substituents Solubility Predictors Key Spectral Data (NMR/MS)
Target Compound Thieno[3,2-d]pyrimidine-dione 2-Methoxyethyl, 2-methoxyphenyl High polarity (two methoxy groups) δ ~3.3–4.1 (methoxy), δ ~7.4–7.6 (Ar-H)
Analog 1 () Thieno[2,3-d]pyrimidinone Ethyl, methyl, sulfanyl-acetamide Moderate (alkyl groups dominate) δ ~1.2 (ethyl), δ ~2.3 (methyl)
Analog 2 () Pyrido[2,3-d]pyrimidine-dione 3,4-Dimethoxyphenyl, ethyl Moderate (pyrido core less polar) δ ~3.8–4.0 (methoxy), δ ~6.8–7.2 (Ar-H)
Analog 3 () Thiazolidinedione Methoxyphenoxy, nitro phenyl Low (aromatic nitro group) IR: 1667 cm⁻¹ (C=O), MS: m/z 430.2

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